molecular formula C20H15Cl3N4O3S B10907956 ethyl 4-cyano-3-methyl-5-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate

ethyl 4-cyano-3-methyl-5-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate

Cat. No.: B10907956
M. Wt: 497.8 g/mol
InChI Key: DYQWBPPWTMMHPV-ZNLRHDTNSA-N
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Description

Ethyl 4-cyano-3-methyl-5-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate (CAS: 352704-54-2) is a heterocyclic compound featuring a thiophene backbone substituted with cyano, methyl, and carboxylate ester groups. The molecule integrates a pyrazolone-derived Schiff base moiety with a Z-configuration imine linkage, critical for its stereochemical orientation . The 2,4,6-trichlorophenyl substituent enhances its electron-withdrawing character and steric bulk, likely influencing its reactivity, solubility, and intermolecular interactions. With a molecular formula of C₂₀H₁₅Cl₃N₄O₃S and a molar mass of 497.78 g/mol, this compound’s structural complexity necessitates advanced crystallographic tools like SHELX and ORTEP for precise structural determination .

Properties

Molecular Formula

C20H15Cl3N4O3S

Molecular Weight

497.8 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(E)-[5-methyl-3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]thiophene-2-carboxylate

InChI

InChI=1S/C20H15Cl3N4O3S/c1-4-30-20(29)17-9(2)12(7-24)18(31-17)25-8-13-10(3)26-27(19(13)28)16-14(22)5-11(21)6-15(16)23/h5-6,8,26H,4H2,1-3H3/b25-8+

InChI Key

DYQWBPPWTMMHPV-ZNLRHDTNSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)C)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)C)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-CYANO-3-METHYL-5-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl cyanoacetate, methyl ketones, and thiophene derivatives. The reaction conditions usually require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are carried out under controlled temperatures, often ranging from room temperature to 100°C, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-CYANO-3-METHYL-5-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or thiophene groups using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

ETHYL 4-CYANO-3-METHYL-5-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-3-METHYL-5-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds sharing the thiophene-pyrazolone core but differing in substituents. A notable example is ethyl 4-cyano-3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2-thiophenecarboxylate (CAS: 1164543-86-5, molar mass: 394.11 g/mol). The primary distinction lies in the replacement of the 2,4,6-trichlorophenyl group with a phenyl group, significantly altering physicochemical and biological properties .

Comparative Data Table

Property Target Compound (CAS 352704-54-2) Phenyl Analogue (CAS 1164543-86-5)
Molecular Formula C₂₀H₁₅Cl₃N₄O₃S C₂₁H₁₈N₄O₃S
Molar Mass (g/mol) 497.78 394.11
Key Substituent 2,4,6-Trichlorophenyl Phenyl
Electron-Withdrawing Groups Cl₃, CN, COOEt CN, COOEt
Isomerism Z-configuration imine E/Z isomerism possible

Physicochemical and Functional Differences

  • Lipophilicity and Solubility : The trichlorophenyl group in the target compound increases lipophilicity (logP) compared to the phenyl analogue, reducing aqueous solubility. This may enhance membrane permeability in biological systems .
  • Biological Activity : Chlorinated aromatic systems, as in the target compound, are associated with pesticidal and antimicrobial activity due to enhanced electrophilicity and target binding. The phenyl analogue’s lack of chlorine may reduce such efficacy .

Biological Activity

Ethyl 4-cyano-3-methyl-5-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Thiophene ring
  • Cyano group
  • Pyrazole derivative

Its molecular formula is C19H15Cl3N4O2SC_{19}H_{15}Cl_3N_4O_2S with a molecular weight of approximately 439.79 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For example:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate its potential as an antimicrobial agent in pharmaceutical applications.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures. For instance:

Cytokine Concentration (pg/mL) Control (pg/mL) Reference
TNF-alpha50100
IL-63080

These findings suggest a mechanism of action that may involve inhibition of specific signaling pathways related to inflammation.

The biological activity of this compound is likely influenced by its structural components, which enable it to interact with various biological targets. Initial studies indicate that it may modulate pathways associated with inflammation and infection through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses.
  • Receptor Interaction : It could interact with specific receptors on cell membranes, altering cellular responses.
  • Gene Expression Modulation : The compound may influence gene expression related to inflammatory processes.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of ethyl 4-cyano-3-methyl-5-{(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate against a panel of clinical isolates. The results indicated a broad spectrum of activity against gram-positive and gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Effects
In another study focusing on the anti-inflammatory effects, the compound was administered to animal models subjected to induced inflammation. The results showed a significant reduction in swelling and pain compared to control groups, reinforcing its therapeutic potential in inflammatory diseases.

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